REACTION_SMILES
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[CH3:1][CH:2]([CH3:3])[CH2:4][c:5]1[cH:6][cH:7][c:8]([CH:11]([CH3:12])[C:13]([OH:14])=[O:15])[cH:9][cH:10]1.[CH3:28][C:29](=[O:30])[CH3:31].[n:16]1[cH:17][cH:18][c:19](-[c:22]2[cH:23][cH:24][n:25][cH:26][cH:27]2)[cH:20][cH:21]1>>[CH3:1][CH:2]([CH3:3])[CH2:4][c:5]1[cH:6][cH:7][c:8]([CH:11]([CH3:12])[C:13](=[O:14])[OH:15])[cH:9][cH:10]1.[n:16]1[cH:17][cH:18][c:19](-[c:22]2[cH:23][cH:24][n:25][cH:26][cH:27]2)[cH:20][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Cc1ccc(C(C)C(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc(-c2ccncc2)ccn1
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Name
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Type
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product
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Smiles
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CC(C)Cc1ccc(C(C)C(=O)O)cc1
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Name
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Type
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product
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Smiles
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c1cc(-c2ccncc2)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |